molecular formula C23H24N2OSi B15201049 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole

Cat. No.: B15201049
M. Wt: 372.5 g/mol
InChI Key: MHQMRDMLHMNCJO-UHFFFAOYSA-N
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Description

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is a chemical compound with a complex structure that includes aromatic rings and a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole typically involves the reaction of benzimidazole with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Tetrabutylammonium fluoride (TBAF)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups at the silyl ether position.

Scientific Research Applications

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole involves its interaction with specific molecular targets. The silyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic rings in the structure may also play a role in binding to biological targets, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-2H-benzimidazole
  • 5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-imidazole

Uniqueness

5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole is unique due to its specific combination of a silyl ether group and benzimidazole core. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C23H24N2OSi

Molecular Weight

372.5 g/mol

IUPAC Name

3H-benzimidazol-5-yloxy-tert-butyl-diphenylsilane

InChI

InChI=1S/C23H24N2OSi/c1-23(2,3)27(19-10-6-4-7-11-19,20-12-8-5-9-13-20)26-18-14-15-21-22(16-18)25-17-24-21/h4-17H,1-3H3,(H,24,25)

InChI Key

MHQMRDMLHMNCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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